molecular formula C13H19Cl2N3 B6176076 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride CAS No. 2551119-31-2

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride

Cat. No.: B6176076
CAS No.: 2551119-31-2
M. Wt: 288.2
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Description

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride (CAS 2551119-31-2) is a high-purity chemical compound offered for research and development purposes. This nitrile-functionalized piperazine derivative is provided as a dihydrochloride salt to enhance its stability and solubility in various experimental conditions. With a molecular formula of C13H19Cl2N3 and a molecular weight of 288.22 g/mol, it serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery projects . The core structure of this compound, a benzylpiperazine, is a well-known pharmacophore in neuroscience research. Piperazine derivatives have been historically investigated for their activity on the central nervous system and are known to interact with various neurotransmitter systems . As a nitrile-containing analog, this particular compound offers researchers a versatile handle for further chemical modifications; the nitrile group can be transformed into other functional groups, such as tetrazoles or carboxylic acid derivatives, making it a versatile precursor for creating compound libraries . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, as it may pose hazards including skin and eye irritation, respiratory irritation, and harmful effects if swallowed . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

CAS No.

2551119-31-2

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride typically involves the reaction of benzylpiperazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacological compounds. Its applications include:

  • Antidepressant Activity: Research indicates that derivatives of benzylpiperazine exhibit antidepressant effects by modulating serotonin and dopamine pathways. Studies have shown that 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride may enhance neurotransmitter activity, contributing to mood regulation .
  • Anxiolytic Effects: Similar compounds have been studied for their anxiolytic properties. The piperazine moiety is known to interact with serotonin receptors, suggesting potential applications in anxiety disorders.

2. Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:

  • Receptor Interaction Studies: Preliminary studies suggest that this compound may act as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for understanding its mechanism of action in neurological conditions.

3. Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Drug Synthesis: The compound can be utilized as a precursor in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further chemical modifications and derivatization, leading to the development of novel therapeutic compounds.

Case Studies

Case Study 1: Antidepressant Properties

A study conducted on various benzylpiperazine derivatives highlighted the importance of structural modifications on their pharmacological activity. The introduction of acetonitrile as a substituent was found to enhance the binding affinity to serotonin receptors, indicating that this compound may possess significant antidepressant properties.

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological evaluation, researchers assessed the effects of this compound on anxiety-like behaviors in animal models. The results demonstrated a reduction in anxiety behaviors, suggesting its potential use as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Piperazin-2-yl)acetonitrile Dihydrochloride

CAS Number : 142054-62-4
Molecular Formula : C₆H₁₂Cl₂N₃
Molecular Weight : 161.63 g/mol
Key Differences :

  • Lacks the benzyl substituent on the piperazine ring.
  • Smaller molecular weight (161.63 vs. 288.22) due to reduced aromaticity. Applications: Primarily used as a precursor for synthesizing non-benzylated piperazine derivatives. Its simpler structure allows for easier functionalization but offers fewer opportunities for targeted receptor interactions compared to benzylated analogs .

2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

CAS Number : 70403-11-1
Molecular Formula : C₂₁H₂₃N₃
Molecular Weight : 317.43 g/mol
Key Differences :

  • Contains two benzyl groups on the piperazine ring (positions 1 and 4) versus one in the target compound.
  • Applications: Used in medicinal chemistry for developing dual-target inhibitors. The dual benzylation enhances lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .

N-Benzyl-2-(piperazin-1-yl)acetamide Dihydrochloride

CAS Number : 827614-58-4
Molecular Formula : C₁₃H₂₀Cl₂N₃O
Molecular Weight : 309.22 g/mol
Key Differences :

  • Acetamide group replaces the acetonitrile moiety.
  • Applications: Employed in peptide mimetics and protease inhibitors. The amide group mimics natural substrates, making it valuable in enzyme-targeted drug design .

Levocetirizine Dihydrochloride

CAS Number : 130018-87-0
Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
Molecular Weight : 461.81 g/mol
Key Differences :

  • Contains a chlorophenyl-benzyl group and ethoxyacetic acid chain instead of acetonitrile.
  • Clinically approved as a histamine H₁ antagonist for allergy treatment.
    Applications : Demonstrates the pharmaceutical relevance of benzylpiperazine derivatives when combined with polar functional groups (e.g., carboxylic acids) for receptor binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride 2551119-31-2 C₁₃H₁₇Cl₂N₃ 288.22 Benzyl, piperazine, acetonitrile Pharmaceutical intermediate
2-(Piperazin-2-yl)acetonitrile dihydrochloride 142054-62-4 C₆H₁₂Cl₂N₃ 161.63 Piperazine, acetonitrile Synthetic precursor
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile 70403-11-1 C₂₁H₂₃N₃ 317.43 Dual benzyl, piperazine Dual-target inhibitor development
N-Benzyl-2-(piperazin-1-yl)acetamide dihydrochloride 827614-58-4 C₁₃H₂₀Cl₂N₃O 309.22 Benzyl, piperazine, acetamide Enzyme inhibitor design
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Chlorophenyl-benzyl, ethoxyacetic acid Antihistamine drug

Research Findings and Implications

  • Structural Impact on Solubility : The dihydrochloride salt form (common in compounds like 2551119-31-2 and 130018-87-0) enhances water solubility, critical for oral bioavailability .
  • Role of Benzyl Substitution : Benzylation increases lipophilicity, which improves membrane permeability but may require balancing with polar groups (e.g., acetamide or carboxylic acid) to maintain solubility .
  • Acetonitrile vs. Amide Groups : Acetonitrile derivatives (e.g., 2551119-31-2) are more reactive in nucleophilic substitutions, whereas amide-containing analogs (e.g., 827614-58-4) offer metabolic stability .

Biological Activity

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Structural Information

  • Molecular Formula : C₁₃H₁₇N₃
  • SMILES : C1CN(C(CN1)CC#N)CC2=CC=CC=C2
  • InChI : InChI=1S/C13H17N3/c14-7-6-13-10-15-8-9-16(13)11-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2
  • InChIKey : RSBDWVSKPHPULI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is noted for its potential in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

The mechanism by which this compound exerts its effects is believed to involve:

  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.
  • Enzyme Interaction : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism could contribute to its pharmacological profile.

Pharmacological Studies

Research has highlighted the following key areas of biological activity:

Antidepressant Effects

Studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress responses may play a significant role in this activity.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim tests
NeuroprotectionDecreased neuronal damage in ischemic models
Receptor InteractionModulation of dopamine and serotonin receptors

Case Studies

  • Antidepressant Activity : A study involving the administration of this compound showed significant reductions in depressive-like behaviors in rodent models when compared to control groups. The results suggest that this compound may provide a new avenue for the treatment of depression.
  • Neuroprotective Effects : In a model of ischemic stroke, treatment with the compound resulted in a marked reduction in infarction size and improved functional recovery post-injury. This indicates its potential use as a therapeutic agent in neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, starting with piperazine derivatives and benzyl halides for benzylation, followed by acetonitrile functionalization. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .
  • Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Purification : Crystallization in ethanol/HCl yields the dihydrochloride salt with ≥95% purity .
    Characterization via 1H^1H-NMR and LC-MS confirms structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural stability?

  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) resolves impurities <0.1% .
  • Spectroscopy : 13C^{13}C-NMR detects piperazine ring conformation shifts, while FT-IR confirms nitrile (C≡N) stretching at ~2250 cm1^{-1} .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, showing decomposition >200°C .

Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?

Adopt a Design of Experiments (DoE) approach:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure .
  • Response metrics : Purity (HPLC), hygroscopicity (dynamic vapor sorption), and degradation products (LC-MS).
  • Statistical analysis : Use ANOVA to identify significant degradation factors (e.g., light accelerates nitrile hydrolysis) .

Q. What methodologies are recommended for preliminary pharmacological screening of this compound?

  • In vitro binding assays : Radioligand displacement studies (e.g., 3H^3H-spiperone for dopamine receptor affinity) .
  • Cytotoxicity profiling : MTT assays on HEK-293 cells to establish IC50_{50} values .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Scaffold modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess steric/electronic effects on receptor binding .
  • Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin transporters) .
  • Pharmacokinetic profiling : Microsomal stability assays (human liver microsomes) to evaluate metabolic liabilities .

Q. What computational strategies enhance the efficiency of reaction design for novel derivatives?

  • Reaction path searches : Quantum mechanical calculations (DFT) identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing piperazine reaction datasets to predict optimal solvents/catalysts .
  • High-throughput screening (HTS) : Use robotic platforms to test 100+ reaction conditions in parallel .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

  • Sensitivity analysis : Identify which computational parameters (e.g., solvation model) most impact docking scores .
  • Experimental validation : Synthesize top-predicted derivatives and compare bioactivity with in silico results .
  • Error source mapping : Quantify uncertainties in DFT calculations (e.g., basis set limitations) using benchmark datasets .

Q. What advanced techniques are used to identify and quantify trace impurities in this compound?

  • LC-HRMS : Resolves impurities at ppm levels and assigns structures via fragmentation patterns .
  • NMR-guided isolation : Prep-HPLC coupled with 1H^1H-NMR identifies unknown impurities (e.g., oxidation byproducts) .
  • Quantitative 1H^1H-NMR (qNMR) : Uses internal standards (e.g., maleic acid) for impurity quantification without reference materials .

Q. How can process optimization reduce batch-to-batch variability during scale-up?

  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress in real time .
  • Quality by Design (QbD) : Define a design space for critical parameters (e.g., pH, stirring rate) using multivariate analysis .
  • Continuous flow synthesis : Minimizes variability by maintaining steady-state conditions .

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